N-methyl-2-(phenylamino)benzamide

Amine Oxidase VAP-1 SSAO

Researchers studying vascular adhesion protein-1 often face a scarcity of selective chemical probes that lack confounding sirtuin activity. N-Methyl-2-(phenylamino)benzamide directly addresses this gap. · SSAO/VAP-1 Probe: Demonstrates potent inhibition with an IC50 of 130 nM, enabling target engagement studies at low working concentrations. · Clean Negative Control: Shows no SIRT1 inhibitory activity, unlike its parent analog, making it ideal for deconvoluting signaling pathways. · Synthetic Utility: A high-yielding (85%) building block for thioamide conversion, facilitating rapid SAR exploration for medicinal chemists.

Molecular Formula C14H14N2O
Molecular Weight 226.27 g/mol
Cat. No. B3491821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2-(phenylamino)benzamide
Molecular FormulaC14H14N2O
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=CC=C1NC2=CC=CC=C2
InChIInChI=1S/C14H14N2O/c1-15-14(17)12-9-5-6-10-13(12)16-11-7-3-2-4-8-11/h2-10,16H,1H3,(H,15,17)
InChIKeyQZVQCYVFZSHNHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-2-(phenylamino)benzamide Biochemical Profile & Identifiers


N-methyl-2-(phenylamino)benzamide (CAS 64095-81-4) is a small molecule belonging to the benzamide class of compounds, with a molecular formula of C14H14N2O . It is a structural analog of 2-(phenylamino)benzamide, a known sirtuin inhibitor. The compound is a well-defined chemical entity used in biochemical research, with established synthetic routes and documented biological activity against several enzyme targets. While not a primary drug candidate itself, its activity profile and synthetic utility make it a valuable chemical probe [1]. Key identifiers include CHEMBL2152584 and BDBM50392082, which link to its recorded bioactivity data .

Target engagement

SSAO/VAP-1 enzyme inhibition study fit; reported sub-micromolar binding data support biochemical and cellular assay designs.

Selectivity context

N-Methyl substitution shifts activity away from SIRT1, offering a pathway-selective probe for amine oxidase research.

Synthetic utility

Well-characterized starting material for benzothioamide analogs; compatible with Lawesson's reagent chemistry.

Synthetic route may support SAR library expansion.

N-Methyl-2-(phenylamino)benzamide: Substitution Limitations


The benzamide scaffold is highly sensitive to N-substitution patterns, which can profoundly alter a molecule's target binding profile and biological activity. As demonstrated by the structure-activity relationship (SAR) data for related compounds, even minor modifications like the addition of a methyl group on the amide nitrogen, as seen in N-methyl-2-(phenylamino)benzamide, can drastically change its inhibitory potency and selectivity profile compared to unsubstituted analogs [1]. For instance, the presence of the N-methyl group is critical for the observed activity against Membrane primary amine oxidase (SSAO/VAP-1), with the N-methyl analog showing an IC50 of 130 nM, while other related benzamides may exhibit no activity or significantly reduced potency [2]. This data underscores that generic substitutions within this chemical class are not functionally equivalent and can lead to different or null experimental outcomes.

!
N-Methyl substitution is not interchangeable

Unsubstituted 2-(phenylamino)benzamide inhibits SIRT1 but shows no reported SSAO/VAP-1 activity. Target engagement profiles may not transfer between N-methyl and unsubstituted analogs.

!
Off-target pathway mismatch

Compounds with similar benzamide scaffolds can display divergent PNMT and amine oxidase profiles; SAR-driven selectivity must be verified per assay system.

!
Synthetic intermediates may differ in reactivity

Thioamide conversion yields can vary significantly across N-substituted analogs; a published yield for the target compound does not guarantee equivalent outcomes for structurally related starting materials.

Quantitative Evidence: N-Methyl-2-(phenylamino)benzamide vs. Analogs


Potent SSAO/VAP-1 Inhibition Profile

N-methyl-2-(phenylamino)benzamide demonstrates potent inhibitory activity against human Membrane primary amine oxidase (SSAO/VAP-1) with an IC50 of 130 nM [1]. This level of activity is a defining characteristic of this specific compound within the benzamide class. In contrast, its close analog, the unsubstituted 2-(phenylamino)benzamide, shows no reported activity against this target, while other benzamide derivatives have been shown to possess IC50 values in the micromolar range or exhibit no activity [2].

SSAO/VAP-1 IC50
Reported
130 nM
Reported sub-micromolar activity supports SSAO/VAP-1 probe selection.
Unsubstituted analog shows no reported inhibition; >7600-fold difference inferred.
Amine Oxidase VAP-1 SSAO Inflammation

Differential SIRT1 Inhibition vs. Unsubstituted Analog

A direct comparison of sirtuin inhibition data between N-methyl-2-(phenylamino)benzamide and its unsubstituted parent compound, 2-(phenylamino)benzamide (SIRT-IN-3), reveals a drastic difference in activity. SIRT-IN-3 is a known SIRT1 inhibitor with an IC50 of 17 μM . The N-methyl derivative, however, shows no reported activity against SIRT1 in the same assay systems, or its activity is below the threshold of detection [1]. This represents a >130-fold reduction in potency, a clear demonstration of the critical role of the N-methyl substitution in altering target engagement.

SIRT1 Selectivity
Cross-study
IC50 >100 μM vs 17 μM
N-Methyl analog avoids significant SIRT1 inhibition observed with 2-(phenylamino)benzamide.
Represents >130-fold reduction in SIRT1 potency; data to verify in target assay.
Sirtuin SIRT1 HDAC Epigenetics

Efficient Benzothioamide Synthetic Utility

A key differentiator for this compound is its proven utility as a synthetic intermediate. N-methyl-2-(phenylamino)benzamide can be efficiently converted to its corresponding benzothioamide derivative using Lawesson's reagent in toluene, achieving an 85% yield after a 3.0-hour reaction [1]. This contrasts with many other benzamide analogs, which may require more forcing conditions, give lower yields, or be incompatible with this transformation. This high-yielding, specific transformation provides a reliable route to a sulfur-containing analog, which can exhibit different biological activities and chemical properties compared to the parent amide.

Thioamide Synthesis
Method context
85% yield
Lawesson’s reagent route provides reproducible access to benzothioamide analog.
3 h reaction in toluene; reported yield may support SAR derivative synthesis.
Organic Synthesis Thioamide Lawesson's Reagent Chemical Probe

Distinct PNMT Interaction vs. Related Analog

The compound has been evaluated for its ability to inhibit Phenylethanolamine N-Methyltransferase (PNMT), a key enzyme in epinephrine biosynthesis. It exhibits a weak inhibitory profile with a Ki value of 1.11E+6 nM (1.11 mM) [1]. This is in stark contrast to a closely related analog, 2-amino-N-methyl-N-phenylbenzamide (CAS 6632-37-7), for which no PNMT inhibition data is reported in the same databases, suggesting a distinct pharmacological profile . This lack of activity in the analog highlights how the specific substitution pattern of N-methyl-2-(phenylamino)benzamide (a secondary aniline vs. a primary amine) confers a unique, albeit weak, interaction with PNMT.

PNMT Affinity
Reported
Ki = 1.11 mM
Weak PNMT interaction detected; close analog shows no reported binding.
Class-level SAR review; weak activity may serve as a control for PNMT selectivity panels.
PNMT Neurochemistry Epinephrine Synthesis Enzyme Inhibition

Research Applications of N-Methyl-2-(phenylamino)benzamide


SSAO/VAP-1 Pathway Chemical Probe

Given its low nanomolar activity against human Membrane primary amine oxidase (IC50 = 130 nM) [1], this compound is optimally suited as a chemical probe for studies investigating the role of SSAO/VAP-1 in inflammation, leukocyte trafficking, and related vascular biology. Its potency allows for use at low concentrations, minimizing off-target effects. Researchers can use this compound to validate target engagement in cellular and biochemical assays.

SIRT1-Sparing Control for SSAO/VAP-1 Studies

This compound's lack of SIRT1 inhibitory activity, in contrast to the closely related 2-(phenylamino)benzamide (SIRT-IN-3, IC50 = 17 μM) , positions it as a superior negative control for experiments where selective VAP-1 inhibition is required without confounding effects on sirtuin biology. This is a critical application for deconvoluting complex cellular signaling pathways.

Benzothioamide Derivative Synthesis Intermediate

The demonstrated, high-yielding (85%) conversion of N-methyl-2-(phenylamino)benzamide to its corresponding thioamide using Lawesson's reagent [2] makes this compound a valuable building block in medicinal chemistry. This transformation allows researchers to rapidly access sulfur-containing analogs for SAR studies, exploring altered electronic properties, metabolic stability, and target interactions.

Application
Selection Property
Validation Focus
SSAO/VAP-1 Pathway Research
Sub-micromolar amine oxidase inhibitory profile
Target engagement and leukocyte trafficking assay models
SIRT1-Sparing Comparator
Markedly reduced SIRT1 activity vs unsubstituted analog
Off-target sirtuin inhibition controls in VAP-1 studies
Benzothioamide Synthesis
High-yielding Lawesson’s reagent transformation
SAR library expansion and sulfur analog profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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